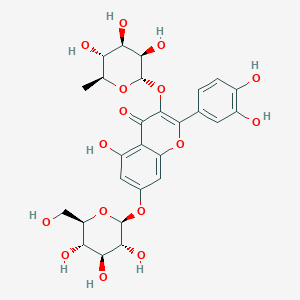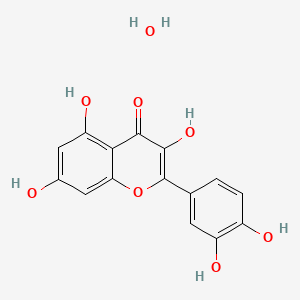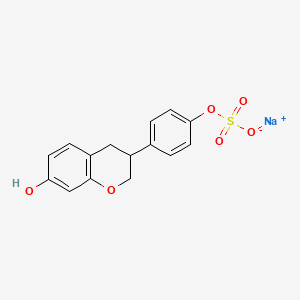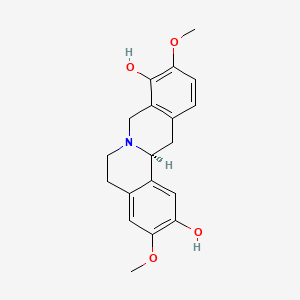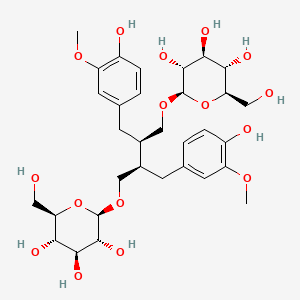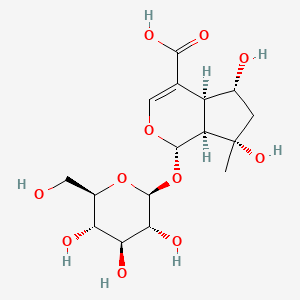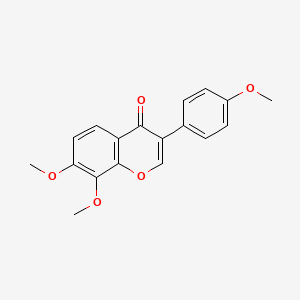
7,8,4'-三甲氧基异黄酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,4’-Trimethoxyisoflavone is a type of isoflavone . Isoflavones are a class of organic compounds and a type of phytoestrogens, which are plant-derived compounds with estrogenic activity .
Synthesis Analysis
The synthesis of 8-substituted odoratine derivatives, which are structurally similar to 7,8,4’-Trimethoxyisoflavone, involves key steps such as site selective bromination reaction followed by Suzuki coupling reaction .Molecular Structure Analysis
The molecular formula of 7,8,4’-Trimethoxyisoflavone is C18H16O5 . Its average mass is 312.317 Da and its monoisotopic mass is 312.099762 Da .Chemical Reactions Analysis
The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions has been described .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8,4’-Trimethoxyisoflavone include a melting point of 176-178°C . Its molecular weight is 312.32 .科学研究应用
抗尿结石活性:研究表明,类似于7,8,4'-三甲氧基异黄酮的化合物具有减小大鼠尿石大小和增加尿量的潜力,暗示可能在治疗肾结石方面应用(R. Pérez G. et al., 2000)。
从天然来源中分离:研究已经从各种植物中分离出7,8,4'-三甲氧基异黄酮和类似化合物,如Bowdichia virgilioides,表明它们存在于自然来源中,并具有各种应用潜力(Débora B. F. Juck et al., 2006)。
生物转化和微生物相互作用:对微生物和酶平台用于制药的研究突显了异黄酮氧化的重要性,包括类似于7,8,4'-三甲氧基异黄酮的化合物,用于生成活性抗氧化剂(C. Roh, 2013)。
人类肠道细菌代谢:一项研究调查了人类肠道细菌对多甲氧基黄酮(PMFs)的代谢,这可能影响这些化合物在人体中的生物利用度和功效(Mihyang Kim et al., 2014)。
抗病毒活性:一种结构类似于7,8,4'-三甲氧基异黄酮的黄酮类化合物对各种病毒表现出抑制作用,暗示在抗病毒疗法中具有潜在应用(K. Hayashi et al., 1997)。
计算和对接研究:计算方法已被用于研究类似黄酮的结合和治疗潜力,这可能有助于基于这些化合物开发新药(D. Rana et al., 2018)。
未来方向
属性
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-17-13(16(14)19)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCBRQLDFFZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structural characterization of 7,8,4'-trimethoxyisoflavone?
A1: While the provided research abstract [] does not explicitly state the molecular formula or weight of 7,8,4'-trimethoxyisoflavone, it confirms that its structure was elucidated using Mass Spectrometry (MS) and both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The name itself indicates the presence of three methoxy groups (-OCH3) at positions 7, 8, and 4' on the isoflavone skeleton. Further research using databases or scientific literature may be needed to obtain the exact molecular formula, weight, and detailed spectroscopic data.
Q2: Besides 7,8,4'-trimethoxyisoflavone, what other compounds were isolated from Bowdichia virgilioides in this study?
A2: The study successfully isolated several compounds from the wood of Bowdichia virgilioides, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

